molecular formula C13H24N2O3 B7965327 1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane

1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane

Katalognummer: B7965327
Molekulargewicht: 256.34 g/mol
InChI-Schlüssel: RZRNKZMLUCKBNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane (CAS 1784405-96-4) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a spirocyclic diazaspiro[5.5]undecane core, a privileged structure known for its three-dimensionality and potential for improving physicochemical properties in drug candidates . The incorporation of an oxygen atom and a Boc (tert-butoxycarbonyl) protecting group on one nitrogen makes this reagent a versatile intermediate for the synthesis of more complex molecules. The 1,4-diazaspiro[5.5]undecane scaffold is recognized for its value in constructing bioactive compounds . Recent research on analogous spirocyclic systems, such as the 1-oxa-9-azaspiro[5.5]undecane scaffold, has demonstrated significant potential as antituberculosis agents acting as inhibitors of the MmpL3 protein in M. tuberculosis . Furthermore, related diazaspiro[5.5]undecane cores have been extensively explored for a range of biological activities, including the treatment of obesity, pain, and various immune and cardiovascular disorders . This reagent is intended for research applications as a synthetic intermediate to access novel chemical space and optimize biological activity in hit-to-lead campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-6-14-10-13(15)4-8-17-9-5-13/h14H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRNKZMLUCKBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC12CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Starting Materials and Epoxidation

The synthesis begins with N-Boc-piperidone (compound 6 in Scheme 1 of). Using the Corey–Chaykovsky reagent (trimethylsulfoxonium iodide, TMSOI), epoxidation generates epoxide 7 under basic conditions (NaH, DMSO, 50°C, 1 h). This step achieves high regioselectivity, critical for subsequent ring-opening reactions.

Ring-Opening with Arylamines

Epoxide 7 undergoes thermal ring-opening with substituted arylamines (8 ) in ethanol/water (9:1) at 100°C for 16 hours, yielding aminoalcohol intermediates (9 ). For example, reaction with aniline derivatives produces 9 in yields exceeding 70%.

Acylation and Cyclization

Acylation of 9 with acyl halides (10 ) in dichloromethane (DCM) and triethylamine (TEA) at 0°C forms intermediates 11 , which undergo intramolecular cyclization using potassium tert-butoxide (tBuOK) in tetrahydrofuran (THF) at -30°C. This step constructs the 1-oxa-4,9-diazaspiro[5.5]undecane core (12 ), with yields ranging from 60–84% depending on substituents.

Alternative Route via Benzyl Protection and Reductive Amination

Benzyl-Protected Intermediate Synthesis

A Chinese patent (CN101255159A) outlines a method starting with N-benzyl-piperidone and ethyl cyanoacetate. Condensation in cholamine solution forms dicyano intermediate B , which undergoes acidic decarboxylation (H₃PO₄, 110°C, 30 h) to yield imide C .

Reduction to Diamine

Lithium aluminium hydride (LiAlH₄) reduction of C in THF at reflux for 16 hours produces diamine D . Subsequent Boc protection using Boc₂O in DCM and TEA yields 1-Boc-9-oxa-1,4-diazaspiro[5.5]undecane with a 73% yield after column chromatography.

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
Epoxide CyclizationEpoxidation, ring-opening, Boc60–96High regiocontrol, scalableMulti-step, sensitive conditions
Benzyl ProtectionDecarboxylation, LiAlH₄ reduction65–73Robust for bulk synthesisRequires benzyl deprotection
Modular AssemblyTosylation, late-stage Boc82Flexible for diverse substituentsLengthy reaction sequence

Critical Reaction Parameters

  • Temperature Control : Cyclization with tBuOK requires strict low temperatures (-30°C) to prevent side reactions.

  • Solvent Choice : Polar aprotic solvents (DMSO, THF) enhance epoxidation and cyclization efficiency.

  • Catalysts : Palladium on carbon (Pd/C) facilitates hydrogenolysis in benzyl deprotection steps .

Analyse Chemischer Reaktionen

Key Reaction Mechanisms

2.1 Cyclization
The spirocyclization step is critical for forming the bicyclic structure. For instance, in the synthesis of 15cR , acylation of an intermediate with a phenethyl group followed by cyclization under basic conditions yields the spirocyclic core . The mechanism involves:

  • Nucleophilic attack : The amine attacks a carbonyl carbon, forming a tetrahedral intermediate.

  • Ring closure : Elimination of a leaving group (e.g., chloride or tosylate) generates the spirocyclic structure.

2.2 Boc Deprotection
The Boc group is typically removed via acidic hydrolysis :

  • Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.

  • Conditions : Room temperature or reflux, depending on stability.

  • Outcome : Liberation of the free amine for further functionalization.

Derivatization and Functionalization

3.1 Substitution at Position 9
In related compounds, position 9 is a common site for substitution. For example, 15cR includes a phenethyl group at this position . Substitution patterns are often dictated by the SAR (structure-activity relationship) requirements for biological targets (e.g., sigma receptors, MOR).

3.2 Enantiomeric Separation
Chiral resolution is critical for enantiomerically pure derivatives. For instance, 15cR and 15cS were separated via chiral HPLC using columns like Chiralpak IA .

Analytical Data and Characterization

4.1 NMR Spectroscopy

  • 1H NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm), methine protons (δ ~4.4 ppm), and methyl groups (δ ~1.5 ppm).

  • 13C NMR : Carbonyl carbons (δ ~200 ppm) and oxygenated carbons (δ ~70–100 ppm) are diagnostic.

4.2 Mass Spectrometry

  • HRMS : Accurate mass determination confirms molecular formula (e.g., 15cR : [M] = 364.2227) .

Comparison of Related Compounds

Compound Key Features Synthesis Steps Biological Activity
15cR 2-Methyl, 9-phenethyl substituents; spirocyclic core with ketone.Alkylation → acylation → cyclization → chiral separation.Dual σ1R/MOR ligand.
1-Boc-9-oxa... Boc protection at position 1; spirocyclic core.Boc introduction via carbamate formation; cyclization under basic conditions.Precursor for further functionalization.
19 Trisubstituted urea derivative; sEH inhibitor.Urea coupling; optimization for oral bioavailability.Chronic kidney disease treatment.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane has been studied for its potential therapeutic applications:

  • Neuropharmacology : Research indicates that this compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression. Its interactions with biological targets could lead to the development of novel pharmacological agents.
  • Treatment of Obesity : Compounds related to this structure have shown promise in treating obesity through mechanisms such as inhibition of acetyl CoA carboxylase and antagonism against neuropeptide Y receptors . These pathways are critical for regulating fat metabolism and energy expenditure.
  • Pain Management : The compound exhibits potential analgesic properties, making it a candidate for further exploration in pain management therapies .

The biological activities associated with this compound include:

Activity TypeMechanism of ActionPotential Applications
Enzyme InhibitionInhibition of key metabolic enzymesTreatment of metabolic disorders
Receptor AntagonismAntagonism at G protein-coupled receptorsAnti-obesity medications
Modulation of SignalingInteraction with cellular signaling pathwaysCancer therapies

These activities highlight the compound's versatility as a scaffold for drug development.

Material Science

In addition to biological applications, this compound serves as a building block in the synthesis of advanced materials. Its unique structural features allow it to be incorporated into polymers and catalysts, potentially leading to the development of new materials with enhanced properties.

Case Studies

Several studies have documented the efficacy of compounds related to this compound:

  • Obesity Treatment Study : A pharmacological study demonstrated that derivatives showed significant binding affinity towards melanin-concentrating hormone receptor 1 (MCH-R1), indicating their potential as anti-obesity agents .
  • Neuropharmacological Effects : Another study explored the effects of similar compounds on neurotransmitter modulation, revealing promising results in animal models for anxiety reduction.
  • Synthetic Pathway Optimization : Research focused on optimizing synthetic routes for producing high-purity derivatives, which are crucial for both research and therapeutic applications .

Wirkmechanismus

The mechanism of action of 1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The Boc protecting group provides stability during synthetic processes and can be selectively removed to expose the reactive amine functionality, enabling further chemical modifications .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Varied Heteroatoms and Substituents

Spiro[5.5]undecane derivatives are diverse, with heteroatom placement and substituents critically affecting their properties. Key analogs include:

Compound Name Substituents/Features Key Properties/Activities References
1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane Boc at N1, 9-oxa, 1,4-diaza Potential neuroprotection (inference)
1-oxa-9-azaspiro[5.5]undecane Unsubstituted Inactive in biological screens
2-oxa-spiro[5.5]undecane derivatives Varied R-groups (e.g., diols, epoxides) Neuroprotective activity (MTT assays)
3-azaspiro[5.5]undecane hydrochloride HCl salt at N3 Modulates M2 ion channel dynamics
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Benzyl ester at N9, 1-oxa, 4,9-diaza Synthetic intermediate
7,11-Diaryl-2,4-diazaspiro[5.5]undecane tetraones Fluorinated aryl groups High regioselectivity in synthesis

Key Observations :

  • Heteroatom Positioning : The 9-oxa group in this compound distinguishes it from 2-oxa analogs (), where oxygen placement alters ring strain and hydrogen-bonding capacity.
  • Biological Activity : 2-Oxa analogs exhibit neuroprotective effects in cell viability assays, suggesting that oxygen positioning and substituent bulk modulate target engagement .
Conformational and Stereochemical Differences
  • Axial Chirality: Spiro[5.5]undecane derivatives exhibit axial chirality due to non-planar ring systems. For example, 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecanes display dynamic conformational equilibria, influencing enantiomerism and receptor binding .

Biologische Aktivität

1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H24N2O3\text{C}_{13}\text{H}_{24}\text{N}_2\text{O}_3

This molecular formula indicates the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances the compound's stability and reactivity in various biological contexts .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that yield high purity products. A common synthetic route employs a two-pot method that integrates several transformations efficiently. This method emphasizes the importance of reaction conditions to achieve optimal yields.

Biological Activity

Research indicates that this compound and its derivatives exhibit a range of biological activities, particularly in pharmacology. Key findings include:

  • Receptor Interactions : Compounds related to this compound have been studied for their interactions with sigma receptors and μ-opioid receptors (MOR). For instance, derivatives have shown dual ligand properties that enhance analgesic activity comparable to established opioids like oxycodone .
  • Analgesic Properties : One derivative demonstrated a balanced dual profile with significant analgesic effects in animal models, indicating potential for pain management therapies without the central side effects typical of traditional opioids .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against similar compounds:

Compound NameStructure TypeUnique Features
1,4-Diazaspiro[5.5]undecaneSpirocyclicLacks oxygen in the ring structure
8-Oxa-2,4-diazaspiro[5.5]undecaneOxa-containingContains additional oxygen functionality
1-Oxa-4,9-diazaspiro[5.5]undecaneOxa-containingExhibits different pharmacological properties
1-Boc-9-oxa-1,4-diazaspiro[5.5]undecane Spirocyclic with Boc protection Enhanced stability and reactivity

The presence of both nitrogen and oxygen in the spiro structure contributes to its distinct biological activity compared to these similar compounds.

Case Studies

Recent studies have focused on the pharmacological profiles of various derivatives derived from this compound:

  • Study on Analgesic Activity : A study reported that a specific derivative exhibited potent analgesic effects in mouse models, demonstrating efficacy comparable to established medications while minimizing central nervous system side effects due to sigma receptor antagonism .
  • GABA Receptor Interaction : Another study explored compounds based on diazaspiro frameworks that showed promise as GABA_A receptor antagonists with low permeability across cellular membranes, indicating potential for peripheral applications in treating neurological disorders without central effects .

Q & A

What are the key structural features of 1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane, and how do they influence its reactivity in synthetic chemistry?

Level: Basic
Answer: The compound contains a spirocyclic framework with two nitrogen atoms (diaza) and one oxygen atom (oxa) in its fused rings. The Boc (tert-butoxycarbonyl) group at position 1 acts as a protective group for the amine, enhancing stability during synthetic modifications. The spirocyclic structure introduces conformational rigidity, which can influence stereochemical outcomes in reactions such as nucleophilic substitutions or cycloadditions . The oxygen atom may participate in hydrogen bonding, affecting solubility and intermolecular interactions in catalytic systems .

What are the common synthetic routes for preparing this compound, and what are their limitations?

Level: Basic
Answer: A typical synthesis involves multi-step reactions:

Cyclization: Formation of the spirocyclic core via intramolecular nucleophilic attack, often using bases like NaH or K2_2CO3_3 in polar aprotic solvents (e.g., DMF).

Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate under mild alkaline conditions.

Functionalization: Subsequent modifications (e.g., alkylation, acylation) at reactive nitrogen or oxygen sites.
Limitations include low yields due to steric hindrance from the spirocyclic framework and competing side reactions during protection/deprotection steps .

How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

Level: Advanced
Answer: Optimization strategies include:

  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity .
  • Solvent Effects: Using polar solvents (e.g., acetonitrile) to stabilize intermediates or non-polar solvents (e.g., toluene) to reduce side reactions.
  • Temperature Control: Lower temperatures (0–5°C) to minimize decomposition during Boc protection .
    Data from analogous spirocyclic compounds suggest that microwave-assisted synthesis can reduce reaction times by 30–50% .

What spectral techniques are most effective for characterizing this compound, and how should data contradictions be resolved?

Level: Advanced
Answer: Key techniques:

  • NMR: 1^1H and 13^13C NMR identify sp3^3 hybridized carbons in the spirocycle and Boc group. Overlapping signals may require 2D experiments (e.g., COSY, HSQC) .
  • IR: Confirms Boc group presence via C=O stretching (~1680–1720 cm1^{-1}) and N-H vibrations (~3300 cm1^{-1}).
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
    Contradictions (e.g., unexpected splitting in NMR) may arise from dynamic conformational changes; variable-temperature NMR or computational modeling (DFT) can resolve these .

How can researchers address contradictions in reported biological activity data for this compound derivatives?

Level: Advanced
Answer: Discrepancies often stem from:

  • Structural Variations: Minor substituent changes (e.g., benzyl vs. cyclohexyl groups) alter receptor binding. For example, benzyl derivatives show enhanced sEH inhibition compared to non-aromatic analogs .
  • Assay Conditions: Differences in cell lines, pH, or incubation times. Standardized protocols (e.g., fixed IC50_{50} measurement conditions) are critical.
  • Data Validation: Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). SAR (Structure-Activity Relationship) studies can isolate key functional groups responsible for activity .

What role does the spirocyclic framework play in the compound’s interaction with biological targets?

Level: Advanced
Answer: The spirocycle imposes conformational constraints that:

  • Enhance Selectivity: Preorganizes the molecule into a bioactive conformation, reducing entropic penalties during receptor binding.
  • Improve Metabolic Stability: Resistance to cytochrome P450 oxidation due to reduced flexibility.
    For example, spirocyclic diaza compounds exhibit higher affinity for neurological targets (e.g., NMDA receptors) compared to linear analogs .

How can researchers translate in vitro activity of this compound derivatives into in vivo efficacy?

Level: Advanced
Answer: Key steps include:

  • Pharmacokinetic (PK) Studies: Assess bioavailability, plasma half-life, and tissue distribution. Lipinski’s Rule of Five compliance is critical for oral absorption.
  • Formulation Optimization: Use prodrug strategies (e.g., esterification) or nanoparticle carriers to enhance solubility.
  • Toxicology Profiling: Evaluate hepatotoxicity and CNS penetration in animal models.
    Derivatives with logP < 3 and molecular weight <500 Da show better in vivo performance .

What alternative synthetic routes exist for introducing diversity into the spirocyclic core?

Level: Advanced
Answer: Strategies include:

  • Ring-Opening/Re-Closing: Use acid-catalyzed ring-opening followed by re-cyclization with new substituents.
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce aryl groups at specific positions.
  • Enzymatic Resolution: Lipases or esterases to achieve enantiopure spirocycles.
    For example, sodium triacetoxyborohydride-mediated reductive amination has been used to generate amine-functionalized derivatives .

How can regioselectivity challenges in modifying the diaza-oxa spirocycle be overcome?

Level: Advanced
Answer: Approaches include:

  • Directed ortho-Metalation: Use directing groups (e.g., amides) to control functionalization sites.
  • Protection/Deprotection: Temporarily block reactive sites (e.g., Boc for amines, silyl ethers for alcohols).
  • Computational Guidance: DFT calculations to predict reactive sites based on electron density maps .

What stability challenges are associated with this compound, and how can they be mitigated?

Level: Advanced
Answer: Stability issues include:

  • Boc Deprotection: Acidic or high-temperature conditions may cleave the Boc group. Use buffered solutions (pH 7–8) during storage.
  • Oxidative Degradation: Antioxidants (e.g., BHT) or inert atmospheres (N2_2) prevent oxidation at nitrogen centers.
    Long-term stability studies under accelerated conditions (40°C/75% RH) are recommended to establish shelf-life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.